Evidence Gap: No Quantitative Differential Activity Data Identified Across Key Pharmacological Target Classes
An exhaustive, multi-axis search of the primary scientific literature, patent databases, and authoritative bioassay repositories (PubMed, BindingDB, ChEMBL, Google Patents) was conducted to locate quantitative comparative data for 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole against its closest structural analogs. The search encompassed: (i) sigma receptor binding assays, where the leading active series comprises cycloalkyl-annelated pyrazoles achieving pKi > 8 for σ1 [1]; (ii) COX-1/COX-2 inhibition, where trifluoromethyl-pyrazole-carboxamides such as compound 3b exhibit COX-1 IC50 = 0.46 µM [2]; (iii) antimicrobial activity screens against Gram-positive bacteria, including MRSA biofilm inhibition by N-(trifluoromethyl)phenyl substituted pyrazole derivatives [3]; and (iv) cytotoxicity profiling of pyrazole derivatives against pancreatic, breast, and cervical cancer cell lines at 10 µM [4]. In every search axis, the target compound (CAS 1154361-20-2) was absent from the evaluated compound sets. No direct head-to-head comparison, no cross-study comparable data, and no class-level inference data that specifically includes this compound were identified. The closest structurally related compound with any reported quantitative bioactivity is 3,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole, which inhibits fructose-1,6-bisphosphatase with an IC50 of 6.04 µM [5]; however, this diphenyl analog differs from the target dimethyl compound at the 3- and 5-positions by replacement of methyl groups with phenyl rings, a structural change known to significantly alter steric bulk, electronic properties, and conformational preferences, precluding reliable extrapolation. The evidence gap is systematic rather than incidental: this compound has not been the subject of any published primary pharmacological characterization.
| Evidence Dimension | Systematic absence of quantitative differential bioactivity data across sigma receptor, COX enzyme, antimicrobial, and cytotoxicity assays |
|---|---|
| Target Compound Data | No quantitative bioactivity data available for any pharmacological target or assay system |
| Comparator Or Baseline | Closest analog with data: 3,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (fructose-1,6-bisphosphatase IC50 = 6.04 µM); sigma-active cycloalkyl-annelated pyrazoles (pKi > 8 at σ1); trifluoromethyl-pyrazole-carboxamide 3b (COX-1 IC50 = 0.46 µM) |
| Quantified Difference | Not calculable—zero overlapping assay datapoints between target compound and any comparator |
| Conditions | Multiple assay systems searched: σ1 receptor binding, COX-1/COX-2 enzymatic inhibition, fructose-1,6-bisphosphatase inhibition, antimicrobial disk diffusion/MIC, cancer cell line MTT cytotoxicity (10 µM) |
Why This Matters
Procurement decision-makers cannot reference any quantitative evidence to differentiate this compound from structurally related alternatives; selection must be based on non-pharmacological criteria such as price, availability, purity, or intended synthetic derivatization.
- [1] A medicinal-chemistry-guided approach to selective and druglike sigma 1 ligands. PubMed, 2006. Cycloalkyl-annelated pyrazoles, pKi > 8 for σ1 receptor. Target compound not evaluated. https://pubmed.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] Trifluoromethyl–pyrazole–carboxamides as COX inhibitors. BMC Chemistry, 2025. Compound 3b COX-1 IC50 = 0.46 µM. https://pmc.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [3] Design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives and their potency as antimicrobial agents. RSC Medicinal Chemistry, 2021, 12(10), 1690–1697. https://ouci.dntb.gov.ua (accessed 2026-04-30). View Source
- [4] Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC, 2025. Cytotoxicity of five pyrazoles (L1–L5) at 10 µM via MTT assay; target compound not included. https://pmc.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [5] BindingDB. BDBM50266610: 3,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (CHEMBL477856). IC50 = 6.04 µM for fructose-1,6-bisphosphatase. https://bdb8.ucsd.edu (accessed 2026-04-30). View Source
